molecular formula C26H26N4O3S B2926892 4-(2,5-difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide CAS No. 1112399-30-0

4-(2,5-difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide

Cat. No. B2926892
CAS RN: 1112399-30-0
M. Wt: 474.58
InChI Key: DFTWIEKENVDCNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of the benzoxazepine ring and multiple fluorobenzyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorobenzyl and benzoxazepine groups .

Scientific Research Applications

Synthesis and Structural Characterization

  • A range of fluorinated benzene-carboxamide derivatives, including compounds similar to the one , have been synthesized and characterized for their potential in cancer treatment. Compounds were evaluated on estrogen-positive MCF-7 breast cancer cell lines, showing cytotoxic effects. N-(Ferrocenylmethyl-L-alanine)-3,4,5-trifluorobenzene-carboxamide exhibited significant activity, suggesting the potential of similar compounds in cancer research (Butler et al., 2013).

Biological Evaluation in Anticancer Research

  • The synthesis of similar compounds has been investigated for their biological activity. One study explored the synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showing cytotoxic effects on MDA-MB-435-S-F breast cancer cell lines. This points to the potential of these compounds in developing new anticancer treatments (Kelly et al., 2007).

Chemoselectivity in Fluorocyclization

  • Research has also delved into the mechanism and chemoselectivity of fluorocyclization processes involving similar compounds. Understanding these processes is crucial for developing new reactions based on hypervalent fluoroiodane reagents (Yan et al., 2016).

Synthesis of Antiepileptic Drugs

  • Another study presented a new synthesis of the antiepileptic drug rufinamide, showcasing the potential of similar fluorinated compounds in pharmaceutical applications, especially in the treatment of epilepsy (Bonacorso et al., 2015).

Potential as Antimicrobial Agents

  • Fluorinated compounds derived from 1,4-benzoxazepine have been explored for their antimicrobial properties. Compounds bearing piperazine carboxamides, oxadiazol, and alkylthio substitutions showed significant activities against various bacterial and fungal strains (Jadhav et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have a variety of biological effects depending on its structure and the presence of the fluorobenzyl and benzoxazepine groups .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be of interest in fields such as medicinal chemistry or materials science, among others .

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-6-4-3-5-7-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-8-10-20(32-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWIEKENVDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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